molecular formula C18H9ClF3N5O2S B3407047 (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477286-97-8

(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B3407047
CAS No.: 477286-97-8
M. Wt: 451.8 g/mol
InChI Key: JVLHYJXKTKDUSP-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide features a thiazole core substituted with a 4-nitrophenyl group at position 4 and a carbohydrazonoyl cyanide moiety linked to a 2-chloro-5-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

(2E)-N-[2-chloro-5-(trifluoromethyl)anilino]-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF3N5O2S/c19-13-6-3-11(18(20,21)22)7-14(13)25-26-15(8-23)17-24-16(9-30-17)10-1-4-12(5-2-10)27(28)29/h1-7,9,25H/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLHYJXKTKDUSP-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C15H10ClF3N2O4C_{15}H_{10}ClF_3N_2O_4, with a molecular weight of approximately 374.7 g/mol. The structure includes a thiazole ring, nitrophenyl groups, and a hydrazone linkage, which are significant for its biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the thiazole moiety contributes to this activity. Specifically, compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria .

Cytotoxicity and Anticancer Potential

The compound's potential anticancer activity has been explored in various studies. For instance, derivatives of thiazole have been found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

The proposed mechanisms for the biological activity of thiazole derivatives include:

  • Inhibition of Enzymatic Activity: Many thiazole compounds inhibit enzymes crucial for cellular processes in pathogens.
  • Interference with Nucleic Acid Synthesis: Some studies suggest that these compounds can interact with DNA or RNA synthesis pathways, leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy:
    • A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. Results indicated a significant reduction in microbial growth at specific concentrations, particularly against E. coli and S. aureus .
  • Cytotoxicity Assay:
    • In vitro assays conducted on human cancer cell lines revealed that the compound induces cytotoxic effects at micromolar concentrations. The study utilized MTT assays to quantify cell viability post-treatment with the compound .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli & S. aureus
CytotoxicityInduces apoptosis in cancer cells
MechanismInhibits enzymatic activity

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Bioactivity Comparison of Selected Compounds
Compound Core Structure Key Substituents Bioactivity (IC₅₀ or Application) Source
Target Compound Thiazole 4-NO₂-C₆H₄, 2-Cl-5-CF₃-C₆H₃ N/A (Theoretical anticancer) -
Compound 7b () Thiazole Phenyl, hydrazonoyl derivatives 1.61 µg/mL (HepG-2)
Compound 14 () Isoxazole 5-Ph-C₃H₂O, 3-CF₃-4-Cl-C₆H₃ N/A
Cyazofamid () Imidazole 4-Cl, p-tolyl, sulfonamide Fungicidal
Table 2: Substituent Effects on Bioactivity
Substituent Electronic Effect Role in Bioactivity Example Compounds
-NO₂ (Nitro) Strong electron-withdrawing Enhances reactivity, cytotoxicity Target Compound
-CF₃ (Trifluoromethyl) Moderate electron-withdrawing Improves metabolic stability Target Compound, Compound 14
-Cl (Chloro) Mild electron-withdrawing Increases lipophilicity Target Compound, Cyazofamid

Research Findings and Trends

  • Thiazole vs. Thiadiazole Cores : Thiazole derivatives (e.g., ) show superior anticancer activity over thiadiazoles (), likely due to enhanced aromatic interactions with cellular targets .
  • Role of EWGs: The combination of -NO₂, -CF₃, and -Cl in the target compound may synergistically improve bioactivity compared to analogs with fewer EWGs .
  • Synthetic Pathways: Hydrazonoyl chlorides and triethylamine-mediated reactions () are common in synthesizing such compounds, suggesting scalable routes for the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Reactant of Route 2
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.